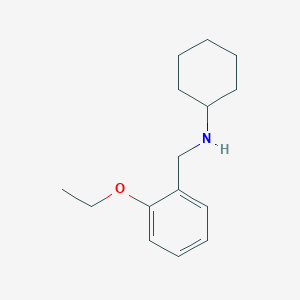
N-cyclohexyl-N-(2-ethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-(2-ethoxybenzyl)amine: is an organic compound with the chemical formula C15H23NO and a molecular weight of 233.34922 g/mol . This compound is characterized by the presence of a cyclohexyl group and an ethoxybenzyl group attached to an amine nitrogen atom. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-ethoxybenzyl)amine typically involves the reaction of cyclohexylamine with 2-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N-cyclohexyl-N-(2-ethoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines.
科学的研究の応用
N-cyclohexyl-N-(2-ethoxybenzyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of N-cyclohexyl-N-(2-ethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
N-cyclohexyl-N-methylbenzylamine: Similar structure but with a methyl group instead of an ethoxy group.
N-cyclohexyl-N-(2-methoxybenzyl)amine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-cyclohexyl-N-(2-ethoxybenzyl)amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35g/mol |
IUPAC名 |
N-[(2-ethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C15H23NO/c1-2-17-15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h6-8,11,14,16H,2-5,9-10,12H2,1H3 |
InChIキー |
QPPRKBWGXLRDFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC2CCCCC2 |
正規SMILES |
CCOC1=CC=CC=C1CNC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(allyloxy)-3-methoxybenzyl]-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B499261.png)

![2-{[3-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B499263.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-[3-(methylamino)propyl]amine](/img/structure/B499265.png)
![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B499266.png)
![4-amino-N-(2-{[4-(methylsulfanyl)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499267.png)
![4-{2-[(2-Fluorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B499269.png)
![1-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499270.png)
![N-tert-butyl-2-(4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B499273.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499276.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499277.png)
![N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B499279.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclopropanamine](/img/structure/B499282.png)
![4-amino-N-{2-[(2,3-dichlorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499284.png)
